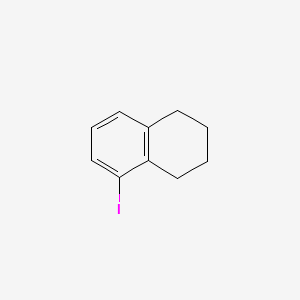

5-Iodo-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

5-iodo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCNACVFOFCZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56804-95-6 | |

| Record name | 5-iodo-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 Iodo 1,2,3,4 Tetrahydronaphthalene and Analogous Structures

Direct Iodination Methodologies and Regioselectivity Considerations

Direct iodination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) presents a straightforward approach to introducing an iodine atom onto the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic and steric properties of the tetralin nucleus. The aliphatic portion of tetralin acts as an electron-donating group, activating the aromatic ring towards electrophilic attack.

The primary positions for substitution are C5 and C6 (also referred to as α and β positions, respectively). The C5 position is generally favored due to a combination of electronic and steric factors. Iodination is typically achieved using an iodine source in the presence of an oxidizing agent or a Lewis acid catalyst. Common iodinating reagents include molecular iodine (I₂) combined with an oxidant like nitric acid, or more reactive species such as iodine monochloride (ICl).

Controlling the regioselectivity to exclusively yield the 5-iodo isomer over the 6-iodo isomer is a key challenge. The choice of solvent, temperature, and iodinating agent can influence the product distribution. For instance, the use of elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF₄) has been shown to be effective for the selective iodination of various alkyl-substituted benzenes semanticscholar.org. While not specific to tetralin, such methodologies highlight the potential for achieving high regioselectivity in direct iodination reactions. Mechanistic studies suggest that some iodination reactions may proceed through a radical pathway, which can also influence the regiochemical outcome researchgate.net.

Table 1: Comparison of Direct Iodination Reagents for Aromatic Systems

| Iodinating Reagent | Typical Conditions | General Applicability | Selectivity Notes |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃) | Acidic medium | Common for activated aromatic rings | Can lead to mixtures of isomers and side products |

| Iodine Monochloride (ICl) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | More reactive than I₂ | Regioselectivity depends on substrate and conditions |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Milder conditions, good for sensitive substrates | Often provides good regioselectivity |

| I₂ / Selectfluor™ | Acetonitrile | Effective for alkyl-substituted benzenes | Demonstrates high selectivity in certain cases semanticscholar.org |

Organometallic Approaches to Incorporate the Iodo Moiety

Organometallic chemistry provides powerful and often highly selective methods for the formation of carbon-halogen bonds, offering alternatives to direct halogenation.

Grignard Reagent Applications in Halogenated Tetrahydronaphthalene Synthesis

Grignard reagents, with the general formula RMgX, are potent nucleophiles and a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds wikipedia.orgochemacademy.com. While they are typically used to add an organic group, their precursors, organic halides, are central to their formation. The synthesis of 5-Iodo-1,2,3,4-tetrahydronaphthalene can be envisioned through a pathway involving a Grignard reagent, for example, by reacting a suitable di-halogenated precursor or by transforming a different functional group into the iodo moiety via a Grignard intermediate.

The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) ochemacademy.comlibretexts.org. For instance, starting from a bromo-tetralin derivative, a Grignard reagent can be formed and subsequently reacted with an iodine source. The reactivity of halides in Grignard formation increases in the order Cl < Br < I libretexts.org. This differential reactivity can be exploited in selective preparations.

Copper-Catalyzed Methodologies for Iodinated Systems

Copper-catalyzed reactions have emerged as versatile tools in organic synthesis. While copper catalysis is well-known for cross-coupling reactions, it can also be applied to halogenation. For instance, copper complexes have been studied as catalyst precursors for the selective oxidation of tetralin researchgate.net. Although this research focuses on oxidation, it underscores the utility of copper in activating the tetralin scaffold.

In the context of iodination, copper catalysis can facilitate the Sandmeyer reaction, where a primary aromatic amine is converted into an aryl iodide via a diazonium salt intermediate. A hypothetical route to 5-Iodo-1,2,3,4-tetrahydronaphthalene would involve the synthesis of 5-amino-1,2,3,4-tetrahydronaphthalene, its conversion to the corresponding diazonium salt, and subsequent reaction with a copper(I) iodide solution.

Rhodium-Catalyzed Tandem Nucleophilic Attacks for Related Heterocyclic Scaffolds

Rhodium catalysis offers sophisticated pathways for constructing complex molecular architectures. While direct rhodium-catalyzed iodination of tetralin is not commonly reported, rhodium-catalyzed reactions are instrumental in building the tetralin skeleton itself nih.gov. For example, tetralins can be synthesized from benzocyclobutenols through a rhodium-catalyzed site-selective ring opening followed by conjugate addition nih.gov.

Furthermore, rhodium catalysis is employed in tetradehydro-Diels–Alder reactions of enediynes to produce various fused aromatic systems nih.gov. These advanced cyclization strategies can be envisioned for the synthesis of complex tetralin derivatives. A pre-installed iodo-substituent on a starting material could be carried through such a catalytic cycle, or a functional group amenable to later iodination could be incorporated, providing an indirect route to the target molecule.

Stereoselective and Enantioselective Synthesis of Iodinated Tetrahydronaphthalene Derivatives

Introducing chirality into the tetrahydronaphthalene framework is a significant objective, particularly for applications in medicinal chemistry. Stereoselective and enantioselective syntheses aim to control the three-dimensional arrangement of atoms in the molecule.

One notable approach involves 6-endo cationic cyclizations of alkenylarenes, which can be initiated by the addition of an iodine(I) reagent researchgate.net. This process generates an iodinated tetralin derivative. The stereoselectivity of this cyclization can be influenced by the geometry of the starting alkene; Z-alkenes predominantly yield 1,4-cis disubstituted tetralins, while E-alkenes give the 1,4-trans products researchgate.net. The iodo group introduced in this cyclization can then be removed reductively or used as a handle for further functionalization.

Enantioselective reductions of tetralin-1,4-dione have been explored to create chiral diols and hydroxy-tetralones, which are valuable synthetic intermediates researchgate.net. While this work does not directly produce an iodinated product, the resulting chiral scaffolds could be subjected to iodination in a subsequent step, providing a pathway to enantioenriched iodinated tetralin derivatives. Similarly, the stereoselective synthesis of complex fused systems, such as chroman-fused tetralins, demonstrates the high level of stereocontrol achievable in constructing the tetralin core nih.gov.

Synthesis of Substituted Tetrahydronaphthalenes Featuring Iodine at the C5 Position

The synthesis of tetralin derivatives with substitution at the C5 position, in addition to other functional groups, is crucial for developing analogs with tailored properties. Various synthetic strategies allow for the introduction of different substituents onto the tetralin core.

A powerful method for creating substituted tetralins is the Diels-Alder reaction. A nitrogen deletion/Diels-Alder cascade reaction has been reported for the synthesis of a range of substituted tetralins nih.govacs.org. This methodology has been successfully applied to synthesize tetralin derivatives with substituents such as fluoro, chloro, bromo, and hydroxy groups at the C5 position nih.govacs.org. By modifying the starting materials, this approach could be adapted for the synthesis of 5-iodo-substituted tetralins.

Table 2: Examples of Synthesized 5-Substituted Tetralin Derivatives via Diels-Alder Cascade

| Compound Name | Substituent at C5 | Reported Yield | Reference |

|---|---|---|---|

| Dimethyl 5-Fluoro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | -F | 58% | nih.govacs.org |

| Dimethyl 5-Chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | -Cl | 58% | nih.govacs.org |

| Diethyl 5-Bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | -Br | 49% | nih.govacs.org |

| Diethyl 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | -OH | 68% | nih.govacs.org |

Synthesis of 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

The introduction of an iodine atom into the tetralone scaffold is a key step in the synthesis of various biologically active molecules. One effective method for the synthesis of 5-iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves the direct iodination of the corresponding methoxy-tetralone precursor.

A notable green chemistry approach for the iodination of aryl methoxy-substituted 1-tetralone utilizes a combination of molecular iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂) under solvent- and catalyst-free reaction conditions. mdpi.com In this procedure, the aryl methoxy tetralone is treated with I₂ and H₂O₂, leading to the electrophilic substitution of an iodine atom onto the aromatic ring. For aryl alkyl ketones, the iodination typically occurs at the alkyl position adjacent to the carbonyl group. However, in the case of dimethoxy- and trimethoxy-substituted benzenes, iodination takes place on the aromatic ring itself. mdpi.com This method is advantageous due to its environmentally friendly nature, avoiding the use of hazardous solvents and metal catalysts.

The reaction proceeds via the in situ generation of an electrophilic iodine species, which then attacks the electron-rich aromatic ring of the 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The methoxy group at the 6-position activates the aromatic ring, directing the iodination to the adjacent 5-position.

Table 1: Iodination of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

| Reagents | Conditions | Product |

| I₂, 30% aq. H₂O₂ | Solvent-free, catalyst-free | 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one |

Synthesis of Iodinated Aminotetralins

Iodinated aminotetralins are a class of compounds that have been extensively investigated for their interactions with various receptors in the central nervous system, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The synthesis of these molecules often involves a multi-step sequence starting from a substituted tetralone.

A representative synthesis is that of (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT), a potent 5-HT1A receptor ligand. nih.gov This synthesis, while not of 5-iodo-1,2,3,4-tetrahydronaphthalene itself, illustrates the general strategies employed for preparing iodinated aminotetralin analogues. The synthesis of trans-8-OH-PIPAT is a 10-step process. nih.gov A key feature of this synthesis is the introduction of the iodine atom in the final steps, often via radioiodination of a suitable precursor, such as a tri-n-butyltin derivative, using an oxidative iododestannylation reaction with sodium iodide. nih.gov

Another important class of aminotetralins is based on the 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) scaffold, a well-known 5-HT1A receptor full agonist. wikipedia.org The synthesis of 8-OH-DPAT and its analogues typically starts from 1,7-dihydroxynaphthalene. iaea.org The process involves methylation, followed by a Birch reduction to yield 8-methoxy-2-tetralone. Reductive amination with an appropriate amine, such as n-propylamine, followed by further N-alkylation and demethylation, yields the desired aminotetralin. iaea.org While the native 8-OH-DPAT is not iodinated, this synthetic route provides a versatile platform for the introduction of iodine at various positions of the aromatic ring through precursor molecules appropriately functionalized for iodination.

Table 2: Key Intermediates in the Synthesis of Iodinated Aminotetralins

| Starting Material | Key Intermediate | Target Compound Class |

| 1,7-dihydroxynaphthalene | 8-methoxy-2-tetralone | 8-Hydroxy-2-(dialkylamino)tetralins |

| Substituted tetralone | Tri-n-butyltin precursor | Radioiodinated aminotetralins |

Cascade and Multicomponent Reactions for Scaffold Construction

Cascade and multicomponent reactions (MCRs) offer powerful and efficient strategies for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot. These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for the synthesis of tetralin-based structures.

While specific examples of cascade or multicomponent reactions for the direct synthesis of 5-iodo-1,2,3,4-tetrahydronaphthalene are not extensively documented, the construction of the core tetralin ring system can be efficiently achieved using these methods. The resulting tetralin scaffold can then be subjected to a subsequent iodination step.

For instance, the Darzens tetralin synthesis allows for the preparation of tetralin derivatives through the intramolecular ring-closing reaction of a 1-aryl-4-pentene with concentrated sulfuric acid. atamanchemicals.com More advanced methods include excited-state copper-catalyzed radical carbo-aroylation of unactivated alkenes to synthesize ketonylated tetralins. researchgate.net

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of diverse polycyclic aromatic hydrocarbons. rawdatalibrary.net These reactions can involve consecutive arylation, cyclization, and aromatization steps, starting from appropriately functionalized precursors. rawdatalibrary.net Such strategies could be adapted to construct the tetrahydronaphthalene skeleton.

Sustainable and Green Chemistry Protocols in Iodinated Tetrahydronaphthalene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to minimize environmental impact and improve safety. In the context of synthesizing iodinated tetrahydronaphthalenes, several sustainable protocols have been developed for the iodination step.

One eco-friendly procedure for the iodination of reactive aromatic compounds employs a combination of iodine and iodic acid in polyethylene glycol (PEG-400) as a green reaction medium. benthamdirect.com This method offers several advantages, including a simple reaction procedure, easy isolation of the product, and quantitative yields. benthamdirect.com

Another green approach involves the diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions. researchgate.netsemanticscholar.org This method utilizes a sulfonic acid-based cation-exchange resin in water for the sequential diazotization of an aromatic amine with sodium nitrite, followed by iodination with potassium iodide. researchgate.net This process is inexpensive, non-corrosive, and environmentally benign.

For the α-iodination of ketones, such as tetralones, a highly efficient and clean method utilizes a combination of copper(II) oxide (CuO) and iodine in methanol. organic-chemistry.org This reaction proceeds under neutral conditions and offers high yields. The CuO plays multiple roles as a catalyst to generate the active iodonium species, a base to neutralize the hydrogen iodide byproduct, and a reoxidant for the iodide, ensuring efficient recycling of the reagents. organic-chemistry.org

Furthermore, solvent-free iodination methods, such as using solid iodine and silver nitrate by mechanical grinding, have been developed for pyrimidine derivatives and could potentially be adapted for tetralin systems. nih.gov These methods offer short reaction times, high yields, and environmentally friendly conditions. nih.gov

Table 3: Comparison of Green Iodination Methods

| Method | Reagents | Solvent/Conditions | Advantages |

| PEG-Iodination | I₂, HIO₃ | PEG-400 | Simple procedure, easy isolation, high yields benthamdirect.com |

| Diazotization-Iodination | NaNO₂, KI, Cation-exchange resin | Water | Inexpensive, non-corrosive, eco-friendly researchgate.net |

| α-Iodination of Ketones | CuO, I₂ | Methanol | Neutral conditions, high yields, reagent recycling organic-chemistry.org |

| Mechanochemical Iodination | I₂, AgNO₃ | Solvent-free, mechanical grinding | Short reaction time, high yields, environmentally friendly nih.gov |

Mechanistic Insights and Chemical Transformations of 5 Iodo 1,2,3,4 Tetrahydronaphthalene

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in 5-Iodo-1,2,3,4-tetrahydronaphthalene is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of palladium and nickel-catalyzed cross-coupling reactions. The high reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds, which facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. masterorganicchemistry.com 5-Iodo-1,2,3,4-tetrahydronaphthalene is an ideal substrate for this reaction due to the high reactivity of the C-I bond. The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Commonly used catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. researchgate.netyoutube.com The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent is crucial for the reaction's success. Due to the high reactivity of aryl iodides, these reactions can often be carried out under relatively mild conditions.

While specific studies detailing the Suzuki-Miyaura coupling of 5-Iodo-1,2,3,4-tetrahydronaphthalene are not extensively documented in readily available literature, its reactivity is expected to be comparable to other simple aryl iodides. The table below illustrates typical yields for the Suzuki-Miyaura coupling of various aryl iodides with phenylboronic acid, which are anticipated to be similar for 5-Iodo-1,2,3,4-tetrahydronaphthalene.

Representative Suzuki-Miyaura Coupling Reactions

| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Iodobenzene (B50100) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95% |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 92% |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 98% |

| 5-Iodo-1,2,3,4-tetrahydronaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (Expected >90%) |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. harvard.eduorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Copper-free Sonogashira protocols have also been developed, which are advantageous for certain substrates to avoid homo-coupling of the alkyne. nih.gov Given its nature as a reactive aryl iodide, 5-Iodo-1,2,3,4-tetrahydronaphthalene readily participates in Sonogashira couplings under mild conditions, providing access to a range of 5-alkynyl-1,2,3,4-tetrahydronaphthalene derivatives.

Illustrative Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95% |

| 4-Iodoanisole | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 91% |

| 5-Iodo-1,2,3,4-tetrahydronaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | (Expected >90%) |

| 5-Iodo-1,2,3,4-tetrahydronaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Benzene (B151609) | (Expected >90%) |

Beyond Suzuki and Sonogashira reactions, the C-I bond of 5-Iodo-1,2,3,4-tetrahydronaphthalene is amenable to other important transformations:

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and requires a base to neutralize the HI formed. organic-chemistry.org Reacting 5-Iodo-1,2,3,4-tetrahydronaphthalene with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding 5-alkenyl-1,2,3,4-tetrahydronaphthalene.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method to form C-N bonds by coupling aryl halides with amines. wikipedia.org The use of specialized, bulky phosphine ligands is crucial for achieving high efficiency. libretexts.org This reaction would allow for the synthesis of various N-aryl-5-amino-1,2,3,4-tetrahydronaphthalenes.

Nickel-Catalyzed Couplings: Nickel catalysts are a more cost-effective alternative to palladium for many cross-coupling reactions. nih.gov They have been shown to be effective in Suzuki-Miyaura type reactions and can also catalyze couplings with a broader range of electrophiles. wikipedia.org 5-Iodo-1,2,3,4-tetrahydronaphthalene is expected to be a highly competent substrate in nickel-catalyzed cross-coupling reactions. organic-chemistry.org

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like 5-Iodo-1,2,3,4-tetrahydronaphthalene is generally not feasible. The SₙAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The tetrahydronaphthalene ring system lacks such activation, making the iodide a poor leaving group for this type of transformation.

However, copper-catalyzed nucleophilic substitution reactions (Ullmann condensation) can be employed to displace the iodide with various nucleophiles, such as alkoxides, amides, or thiolates, although these reactions often require high temperatures.

Electrophilic Aromatic Substitution Patterns on the Tetrahydronaphthalene Core

Electrophilic aromatic substitution (SₑAr) introduces new substituents onto the aromatic ring of 5-Iodo-1,2,3,4-tetrahydronaphthalene. wikipedia.orgkashanu.ac.ir The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the iodo group and the fused alkyl ring (acting as an ortho,para-director).

Iodo Group: Halogens are deactivating yet ortho, para-directing. The deactivation stems from their electron-withdrawing inductive effect, while the ortho, para-direction is due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.

Alkyl Ring: The saturated portion of the tetralin system acts as an activating, ortho, para-directing alkyl group.

The substitution pattern will be a result of the interplay between these two effects. The positions on the aromatic ring are C5 (iodo), C6, C7, and C8. The positions "ortho" and "para" to the iodo group are C6 and C8. The positions "ortho" and "para" to the alkyl fusion are C6 and C8. Therefore, both groups strongly direct incoming electrophiles to positions 6 and 8. Steric hindrance from the iodo group and the adjacent methylene (B1212753) group (at C4) might influence the ratio of substitution at C6 versus C8.

For example, in a Friedel-Crafts acylation , the acyl group would be expected to add primarily at the C8 position to minimize steric clash with the bulky iodo group at C5. nih.gov Similarly, nitration would likely yield a mixture of 6-nitro- and 8-nitro-5-iodo-1,2,3,4-tetrahydronaphthalene.

Oxidative and Reductive Manipulations of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene core can be subjected to chemical transformations that alter its saturation level.

Oxidative Manipulations: The tetralin ring system can be aromatized to the corresponding naphthalene (B1677914) derivative. This dehydrogenation can be achieved using various reagents, such as elemental sulfur or selenium at high temperatures, or with catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. Such a reaction would convert 5-Iodo-1,2,3,4-tetrahydronaphthalene into 1-Iodonaphthalene. The benzylic positions (C1 and C4) are also susceptible to oxidation under certain conditions.

Reductive Manipulations: The aromatic ring of tetralin is relatively resistant to reduction compared to simple alkenes. Catalytic hydrogenation under forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium) can reduce the aromatic ring to yield iododecahydronaphthalene (iododecalin). A more controlled partial reduction can be achieved using the Birch reduction . masterorganicchemistry.comwikipedia.org This reaction involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. harvard.edu For an aromatic ring bearing an alkyl group, the Birch reduction typically yields a 1,4-cyclohexadiene (B1204751) product where the alkyl group is on a double bond. lscollege.ac.in Applying these conditions to 5-Iodo-1,2,3,4-tetrahydronaphthalene would be expected to reduce the aromatic ring, although the C-I bond may also be susceptible to reductive cleavage under these conditions.

Regioselective Oxidation to Tetralones

The conversion of 1,2,3,4-tetrahydronaphthalene (B1681288) and its derivatives to α-tetralones is a significant transformation in organic synthesis. The oxidation occurs selectively at the benzylic position (C1 or C4) due to the lower bond dissociation energy of the C-H bonds at these sites, which are activated by the adjacent aromatic ring. While direct oxidation of 5-iodo-1,2,3,4-tetrahydronaphthalene is not extensively detailed in readily available literature, the regioselective oxidation of similar tetrahydronaphthalene frameworks is well-established and provides a strong precedent for its expected behavior.

One of the most effective reagents for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is typically carried out in a solvent such as aqueous acetic acid under reflux conditions. The mechanism is believed to proceed through a hydride abstraction from the benzylic position of the tetrahydronaphthalene by DDQ, forming a resonance-stabilized benzylic carbocation. Subsequent attack by a water molecule and further oxidation leads to the formation of the corresponding α-tetralone. In the case of 5-iodo-1,2,3,4-tetrahydronaphthalene, this would yield 5-iodo-1-tetralone. The reaction is highly regioselective for the benzylic position over the other methylene groups in the alicyclic ring.

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) |

| 1,2,3,4-Tetrahydronaphthalene | DDQ | Aqueous Acetic Acid | Reflux | 1-Tetralone | High |

| Substituted Tetralins | DDQ | Dioxane/Water | Reflux | Substituted 1-Tetralones | 85-95 |

This table represents typical conditions and yields for the oxidation of tetralin derivatives and serves as an illustrative example.

Wolff-Kishner Reduction and Related Methods

The Wolff-Kishner reduction is a classical method for the deoxygenation of the carbonyl group in aldehydes and ketones to a methylene group (CH₂). wikipedia.orgpharmaguideline.com This reaction is particularly useful for compounds that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. masterorganicchemistry.com The reaction proceeds via the formation of a hydrazone intermediate upon treatment of the ketone with hydrazine (B178648) (NH₂NH₂). youtube.comnih.gov Subsequent heating in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, in a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol, leads to the formation of the corresponding alkane with the evolution of nitrogen gas. pharmaguideline.commasterorganicchemistry.com

For 5-iodo-1-tetralone, the product of the aforementioned oxidation, a Wolff-Kishner reduction would be expected to yield the parent 5-iodo-1,2,3,4-tetrahydronaphthalene. The mechanism involves the in-situ formation of the hydrazone of 5-iodo-1-tetralone. The strong base then deprotonates the terminal nitrogen of the hydrazone, leading to a resonance-stabilized anion. This is followed by a proton transfer from the solvent to the carbon atom. A second deprotonation at the nitrogen and the subsequent irreversible loss of dinitrogen gas (N₂) generates a carbanion, which is rapidly protonated by the solvent to give the final reduced product. nih.gov

A common and effective modification of this procedure is the Huang-Minlon modification, which involves carrying out the reaction in one pot by heating the ketone, hydrazine hydrate, and base in diethylene glycol. nih.gov This modification often leads to higher yields and shorter reaction times.

| Substrate | Reagents | Solvent | Temperature (°C) | Product |

| Aromatic Ketone | Hydrazine hydrate, KOH | Ethylene Glycol | 180-200 | Corresponding Alkane |

| Steroidal Ketone | Hydrazine hydrate, KOH | Diethylene Glycol | ~200 | Deoxygenated Steroid |

This table provides generalized conditions for the Wolff-Kishner reduction of ketones.

Ring Modification Reactions

Hypervalent Iodine-Mediated Ring Contractions and Expansions

Hypervalent iodine reagents have emerged as versatile tools in organic synthesis for mediating a variety of oxidative rearrangements, including ring contractions and expansions. nih.govnih.gov These reactions provide a pathway to novel carbocyclic and heterocyclic frameworks. While specific studies on 5-iodo-1,2,3,4-tetrahydronaphthalene or its corresponding tetralone are not prominent, the general mechanisms for these transformations on similar cyclic systems are well-documented.

Ring contraction of cycloalkanones can be achieved using iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in the presence of a suitable nucleophilic solvent, such as methanol. The proposed mechanism for the ring contraction of a cyclic ketone involves the formation of an α-iodo(III) enolate intermediate. This is followed by a 1,2-aryl or alkyl migration from the carbonyl carbon to the enolate carbon, with the concomitant departure of the iodobenzene leaving group. The resulting ring-contracted ester is then formed. For a substrate like 5-iodo-1-tetralone, this transformation would theoretically lead to an indane carboxylic acid derivative.

Ring expansions, on the other hand, are less commonly reported for tetralone systems using hypervalent iodine reagents alone and often require more complex, multi-step sequences or different reagent classes. The outcome of such reactions is highly dependent on the substrate and reaction conditions. rsc.org

| Substrate Class | Reagent | Solvent | Transformation | Product Class |

| Cycloalkanones | PhI(OAc)₂ | Methanol | Oxidative Rearrangement | Ring-contracted Esters |

| Cycloalkenes | Iodosylbenzene, BF₃·OEt₂ | Dichloromethane | Oxidative Rearrangement | Ring-contracted Aldehydes |

This table illustrates the general utility of hypervalent iodine reagents in ring contraction reactions.

Metal Complexation and Coordination Chemistry Studies

The aromatic ring of 5-iodo-1,2,3,4-tetrahydronaphthalene can act as a ligand in coordination chemistry, forming complexes with transition metals. The iodine substituent can influence the electronic properties of the aromatic ring and potentially participate in coordination or subsequent reactions. The formation of piano-stool complexes, where a metal center is coordinated to the π-system of the aromatic ring, is a common feature of arene chemistry.

The synthesis of such complexes typically involves the reaction of the arene with a suitable metal precursor. For example, chromium hexacarbonyl, Cr(CO)₆, can be used to form (η⁶-arene)Cr(CO)₃ complexes upon heating or photochemical activation. Similarly, reaction with precursors like [Ru(p-cymene)Cl₂]₂ in the presence of a Lewis acid can lead to the formation of ruthenium(II) arene complexes.

The presence of the iodo-substituent on the aromatic ring of 5-iodo-1,2,3,4-tetrahydronaphthalene makes these potential metal complexes valuable intermediates for further functionalization. The carbon-iodine bond can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which could be performed on the coordinated ligand, allowing for the synthesis of more complex, functionalized tetralin derivatives. The metal fragment can serve to activate or protect the arene ring during these transformations.

| Arene Ligand | Metal Precursor | Reaction Type | Complex Type |

| Benzene | Cr(CO)₆ | Thermal/Photochemical | (η⁶-C₆H₆)Cr(CO)₃ |

| Hexamethylbenzene | [Ru(p-cymene)Cl₂]₂ / AgBF₄ | Ligand Exchange | [(η⁶-C₆Me₆)Ru(p-cymene)]²⁺ |

This table provides examples of common methods for the synthesis of transition metal arene complexes.

Pharmacological and Biological Investigations of 5 Iodo 1,2,3,4 Tetrahydronaphthalene and Its Analogs

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 5-iodo-1,2,3,4-tetrahydronaphthalene, SAR studies have been instrumental in identifying the structural features crucial for potent and selective interactions with various biological targets. These studies typically involve the synthesis of a series of analogs with systematic modifications to the parent structure and subsequent evaluation of their biological activity.

The position and nature of halogen substitution on the tetralin ring have a profound impact on the biological activity of these compounds. While direct studies on 5-iodo-1,2,3,4-tetrahydronaphthalene are specific, broader research on halogenated 2-aminotetralins provides valuable insights into the role of the iodo-substituent.

The introduction of a chloro substituent at the 5-position of 2-amino-6,7-dihydroxytetralin (ADTN) has been shown to markedly decrease its affinity and efficacy at D-1 dopamine (B1211576) receptors. nih.gov This suggests that the D-1 receptors are more sensitive to the bulk of the substituent at this position compared to D-2 receptors. nih.gov Conversely, a chloro substitution at the 8-position of ADTN resulted in a compound with high selectivity for D-1 receptors, with significantly reduced effectiveness at D-2 receptors. nih.gov These findings highlight the critical role of the substitution pattern on the aromatic ring in determining receptor selectivity. While these studies focus on chloro and fluoro derivatives, they underscore the principle that the position of a halogen, such as iodine, on the tetralin ring is a key determinant of both potency and selectivity at dopamine receptors. The larger size of the iodine atom compared to chlorine or fluorine would likely result in even more pronounced steric effects, further influencing receptor binding and selectivity.

| Compound | Substitution | Receptor Affinity/Efficacy |

| 5-Chloro-ADTN | 5-Chloro | Markedly decreased D-1 receptor affinity and efficacy. nih.gov |

| 8-Chloro-ADTN | 8-Chloro | High degree of selectivity for D-1 receptors; greatly decreased effectiveness at D-2 receptors. nih.gov |

| 8-Fluoro-ADTN | 8-Fluoro | Similar selective effect for D-1 receptors as the 8-chloro derivative. nih.gov |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its interaction with chiral biological targets such as receptors. For 2-aminotetralin derivatives, the stereochemistry at the C2 position, which is a chiral center, significantly influences their affinity and efficacy at various receptors.

Studies on 5-substituted-2-aminotetralins (5-SATs) have demonstrated a clear stereochemical preference at serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov The (S)-enantiomer consistently exhibits a significantly higher affinity, ranging from 35- to 1000-fold greater than the (R)-enantiomer, at these receptor subtypes. nih.gov This pronounced stereoselectivity suggests that the orientation of the amino group at the C2 position is crucial for optimal interaction with the binding pocket of these receptors. The living systems are themselves chiral, and thus, the two enantiomers of a chiral drug can exhibit very different pharmacological behaviors. nih.gov The differential binding of enantiomers can be attributed to the specific three-point interactions between the ligand and the receptor, where one enantiomer can achieve a more favorable binding orientation than the other. nih.gov

| Receptor Subtype | Stereochemical Preference | Fold Difference in Affinity ((S) vs. (R)) |

| 5-HT1A | (S) > (R) | 35- to 1000-fold nih.gov |

| 5-HT1B | (S) > (R) | 35- to 1000-fold nih.gov |

| 5-HT1D | (S) > (R) | 35- to 1000-fold nih.gov |

Ligand Design and Target Interactions

The design of selective ligands for specific receptor subtypes is a major goal in drug discovery. The 5-iodo-1,2,3,4-tetrahydronaphthalene scaffold has been utilized in the design of ligands with selectivity for dopamine and serotonin receptors, as well as modulators of the vesicular acetylcholine (B1216132) transporter.

The dopamine D2 and D3 receptors are important targets for the treatment of various neuropsychiatric disorders. Due to their high structural homology, achieving selectivity between these two receptor subtypes is a significant challenge. A number of 2-aminotetralin derivatives have shown high affinity for both D2 and D3 receptors, while some have demonstrated a reasonable degree of selectivity for D3 receptors. nih.gov

The affinity of 2-aminotetralins for the D2 receptor has been found to depend on the type of radioligand (agonist or antagonist) used in binding assays, with agonist affinity data considered more relevant for determining receptor subtype selectivity. nih.gov Heterocyclic analogues of 2-aminotetralins have been developed that exhibit high affinity and selectivity for the dopamine D3 receptor. nih.gov For instance, certain 5,6,7,8-tetrahydroquinazolines and 2-amino-4,5,6,7-tetrahydrobenzothiazoles have been reported to be agonists with some of the highest D3 receptor affinities and selectivities to date. nih.gov These findings indicate that modifications to the tetralin ring system can significantly enhance selectivity for the D3 receptor over the D2 receptor.

The vesicular acetylcholine transporter (VAChT) is responsible for the uptake of acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission. nih.govwikipedia.org Alterations in cholinergic tone have been implicated in various neurological disorders. The VAChT has emerged as a potential therapeutic target, and compounds that can modulate its function are of significant interest.

While direct modulation of VAChT by 5-iodo-1,2,3,4-tetrahydronaphthalene has not been extensively reported, the tetralin scaffold is present in compounds that interact with this transporter. Research on mouse models has shown that a reduction in VAChT expression leads to hyperactivity in new environments, suggesting that acetylcholine release is necessary for regulating neuronal circuits that control locomotion. plos.org Furthermore, in a mouse model of dystonia, an increase in VAChT protein levels was observed, leading to an elevated cholinergic tone. nih.gov Blockade of VAChT with vesamicol (B58441) was able to restore normal synaptic plasticity in these mice, indicating that VAChT is a potential target for pharmacological intervention. nih.gov Given that cholinergic neurons can also release glutamate (B1630785), the selective elimination of VAChT has been used to dissect the specific roles of acetylcholine release in striatal-dependent behavior. plos.org These studies highlight the importance of VAChT in neuronal function and suggest that tetralin-based structures could potentially be developed as modulators of this transporter.

The serotonin 1A (5-HT1A) receptor is a key target for anxiolytic and antidepressant drugs. wikipedia.orgnih.gov A number of 2-aminotetralin derivatives have been investigated for their affinity and activity at 5-HT1A receptors.

A radioiodinated analog, (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT), has been developed as a high-affinity ligand for the 5-HT1A receptor. nih.gov This compound exhibited a Ki value of 0.92 nM and a Kd of 0.38 nM in rat hippocampal membrane homogenates. nih.gov Competition binding experiments confirmed its 5-HT1A receptor binding profile, with a rank order of potency of (R,S)-trans-8-OH-PIPAT > (R,S)-8-OH-DPAT > WB4101 > 5-HT. nih.gov Furthermore, studies on 5-substituted-2-aminotetralins (5-SATs) have shown high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov The (2S)-enantiomers of these compounds were found to be agonists with varying degrees of potency and efficacy depending on the substitution and the receptor subtype. nih.govacs.org These findings underscore the utility of the iodinated tetralin scaffold in developing potent and selective ligands for the 5-HT1A receptor.

| Compound/Analog Class | Receptor Target | Key Findings |

| (R,S)-trans-8-OH-PIPAT | 5-HT1A | High affinity (Ki = 0.92 nM, Kd = 0.38 nM). nih.gov |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1A, 5-HT1B, 5-HT1D | High affinity, with (S)-enantiomers showing greater affinity. nih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (acidic pH), and capsaicin. nih.govmdpi.com Its role in pain and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs. mdpi.com The development of TRPV1 antagonists has been a major focus of research, with numerous compounds synthesized and evaluated for their therapeutic potential. nih.gov

While direct studies on 5-iodo-1,2,3,4-tetrahydronaphthalene as a TRPV1 antagonist are not extensively documented in publicly available literature, the broader class of tetrahydronaphthalene derivatives has been explored in this context. For instance, the compound A-995662, which features a tetrahydronaphthalen-2-ol core, is a selective TRPV1 receptor antagonist that has been shown to reduce the spinal release of glutamate and CGRP in a rat model of knee joint pain. mdpi.com Furthermore, research into TRPV1 antagonists has revealed that iodinated molecules can exhibit high affinity and potency. A notable example is iodo-resiniferatoxin (I-RTX), a potent competitive antagonist that blocks TRPV1-mediated responses at subnanomolar concentrations. nih.gov I-RTX has been demonstrated to inhibit capsaicin-induced calcium influx in cultured trigeminal neurons (IC₅₀ of 0.87 nM) and in HEK293 cells expressing human TRPV1 (IC₅₀ of 0.071 nM). nih.gov These findings highlight the potential importance of iodine substitution in designing high-affinity ligands for the TRPV1 receptor, suggesting that iodo-tetralin structures could be a worthwhile area for future investigation in the search for novel pain therapeutics.

Antimicrobial and Antitubercular Activities

The emergence of drug-resistant microbial strains, particularly Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov The tetrahydronaphthalene scaffold has been identified as a promising framework for the development of novel antitubercular drugs.

Recent research has focused on a class of tetrahydronaphthalene amides (THNAs) as potent inhibitors of Mtb growth in culture. nih.gov These compounds have been shown to target the bacterial ATP synthase, an enzyme critical for energy production in Mtb. nih.gov Structure-activity relationship (SAR) studies on approximately 80 THNA analogs have provided insights into the optimal substitutions on the tetralin ring for potent activity. nih.gov Although 5-iodo-1,2,3,4-tetrahydronaphthalene was not specifically detailed, these studies form a basis for understanding how substitutions on the tetralin core influence antimycobacterial efficacy. While specific data on the antimicrobial activity of 5-iodo-1,2,3,4-tetrahydronaphthalene is limited, iodine-containing compounds in other chemical classes have demonstrated significant antimicrobial properties. nih.gov

| Compound Class | Target Organism | Mechanism of Action (if known) | Reported Activity |

|---|---|---|---|

| Tetrahydronaphthalene Amides (Analogs) | Mycobacterium tuberculosis | ATP Synthase Inhibition | Potent growth inhibition (some analogs with MIC₉₀ <1 µg/mL) nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one derivatives (Analogs) | M. tuberculosis H37Rv & MDR strains | BioA Enzyme Inhibition | MIC values of 2 µg/mL against H37Rv strain for di-halogenated analogs. nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol derivatives (Analogs) | M. tuberculosis H37Rv & MDR strains | KasA Inhibition | MIC of 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains. mdpi.com |

Antineoplastic and Antiproliferative Potentials

The tetralin moiety is a structural component of several clinically significant anticancer agents, including the anthracycline antibiotics (e.g., doxorubicin) and podophyllotoxin (B1678966) derivatives (e.g., etoposide). nih.gov This has spurred interest in synthesizing and evaluating novel tetralin derivatives for their potential as antineoplastic and antiproliferative agents.

Research into novel thiazoline-tetralin hybrids has yielded compounds with promising cytotoxic activity against various cancer cell lines. nih.gov In one study, a series of N'-thiazole-ylidene-acetohydrazide derivatives incorporating a tetralin ring was synthesized and evaluated. Several of these compounds demonstrated significant antiproliferative effects against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. nih.gov For example, compounds with halogen substitutions (bromo, chloro, fluoro) on a phenyl ring attached to the thiazoline (B8809763) moiety exhibited excellent apoptotic activity against the A549 cell line, in some cases at concentrations lower than the standard drug cisplatin (B142131). nih.gov These findings suggest that the tetralin scaffold, when appropriately functionalized, can be a key component of potent anticancer molecules. The influence of an iodine substituent at the 5-position of the tetralin core itself remains an area for specific investigation, but the positive impact of other halogens in related analogs is encouraging.

| Compound/Analog | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Thiazoline-Tetralin Analog (4f, 4-bromo) | A549 (Lung) | IC₅₀ | Lower than cisplatin nih.gov |

| Thiazoline-Tetralin Analog (4g, 4-chloro) | A549 (Lung) | IC₅₀ | Lower than cisplatin nih.gov |

| Thiazoline-Tetralin Analog (4h, 4-fluoro) | A549 (Lung) | IC₅₀ | Lower than cisplatin nih.gov |

| Thiazoline-Tetralin Analog (4e, 4-methoxy) | MCF-7 (Breast) | Antitumor Efficiency | Highest among tested analogs nih.gov |

Development of Radiopharmaceutical Probes for In Vivo Imaging

The field of nuclear medicine relies on radiopharmaceuticals—biologically active molecules labeled with a radionuclide—for diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com The iodine atom in 5-iodo-1,2,3,4-tetrahydronaphthalene makes it an ideal precursor for the synthesis of radioiodinated probes.

Stable iodinated compounds serve as essential starting materials or reference standards for their radiolabeled counterparts. The carbon-iodine bond allows for the direct incorporation of radioactive iodine isotopes, such as Iodine-123 (for SPECT), Iodine-124 (for PET), or Iodine-131 (for SPECT imaging and targeted radionuclide therapy). researchgate.net The process typically involves replacing the stable iodine atom with a radioactive one via isotopic exchange or synthesizing the molecule from a precursor, such as a trialkylstannyl derivative, which can be readily converted to the radioiodinated final product. nih.gov

While specific radiopharmaceutical probes based on the 5-iodo-1,2,3,4-tetrahydronaphthalene scaffold are not widely reported, the principle is well-established. researchgate.net The tetralin core could be designed to target specific biological entities like receptors or enzymes that are overexpressed in disease states. The attached radioiodine would then allow for non-invasive visualization of these targets in vivo, aiding in diagnosis, staging, and monitoring of treatment response. mdpi.com The development of such probes requires a multidisciplinary approach, combining organic synthesis, radiochemistry, and preclinical evaluation to assess target specificity, biodistribution, and imaging characteristics. researchgate.net

Other Investigational Biological Activities

Beyond the aforementioned areas, the tetralin scaffold has been investigated for its interaction with a range of other biological targets. The versatility of its structure allows for the generation of diverse chemical libraries to screen for various pharmacological activities.

One example of a tetralin-based compound with a distinct biological profile is AR-A000002, a tetrahydronaphthalene amide derivative that has been studied as a selective and high-affinity 5-hydroxytryptamine (5-HT₁B) receptor antagonist. nih.gov This compound has demonstrated efficacy in animal models of depression and anxiety, highlighting the potential of the tetralin scaffold to yield agents that modulate central nervous system targets. nih.gov Although this example does not feature an iodine substituent, it underscores the broad potential of the tetralin chemical class in drug discovery and the exploration of novel therapeutic targets.

Advanced Analytical Techniques for Characterization of 5 Iodo 1,2,3,4 Tetrahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while two-dimensional techniques reveal connectivity.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Iodo-1,2,3,4-tetrahydronaphthalene is expected to show distinct signals for the aromatic and aliphatic protons. The aliphatic protons at positions 1, 2, 3, and 4 will appear as complex multiplets in the upfield region, typically between 1.7 and 2.8 ppm, based on data for the parent tetralin structure bmrb.iochemicalbook.com. The protons at C1 and C4, being benzylic, are expected to resonate further downfield (around 2.77 ppm) compared to the protons at C2 and C3 (around 1.80 ppm) bmrb.io.

The aromatic region will be most affected by the iodine substituent. For the parent tetralin, the four aromatic protons appear around 7.07 ppm bmrb.io. In the 5-iodo isomer, the symmetry is broken, and three distinct aromatic proton signals are expected. The iodine atom's electron-withdrawing nature and anisotropic effects will cause predictable shifts. Specifically, the proton at C6 (ortho to the iodine) would likely be shifted downfield, while the protons at C7 and C8 would also show distinct chemical shifts and coupling patterns (doublet, triplet, or doublet of doublets) based on their relationship to each other and the iodine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For tetralin, the aliphatic carbons appear at approximately 23.4 ppm (C2/C3) and 29.6 ppm (C1/C4), while the aromatic carbons resonate between 125.6 and 137.3 ppm bmrb.io. In 5-Iodo-1,2,3,4-tetrahydronaphthalene, the most significant change is the signal for C5, which will be shifted significantly upfield due to the "heavy atom effect" of the directly attached iodine. This C-I bond typically results in a signal appearing around 90-100 ppm. The other aromatic carbons (C6, C7, C8, C4a, C8a) will also exhibit unique chemical shifts, allowing for full assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Iodo-1,2,3,4-tetrahydronaphthalene (based on Tetralin data)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~2.8 (multiplet) | ~29-30 |

| 2 | ~1.8 (multiplet) | ~23-24 |

| 3 | ~1.8 (multiplet) | ~23-24 |

| 4 | ~2.8 (multiplet) | ~29-30 |

| 4a | - | ~137 |

| 5 | - | ~95 (Carbon bearing Iodine) |

| 6 | Downfield aromatic region | Aromatic region |

| 7 | Aromatic region | Aromatic region |

| 8 | Aromatic region | Aromatic region |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the signals predicted in the 1D spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the aliphatic protons at C1-C2-C3-C4, confirming the tetrahydronaphthalene ring's saturated portion. It would also establish the connectivity between the adjacent aromatic protons (e.g., H6 to H7, and H7 to H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aliphatic proton signals around 1.8 ppm would correlate with the carbon signal around 23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This is crucial for piecing together the molecular structure. For instance, the benzylic protons at C4 would show a correlation to the aromatic carbon C5, confirming the position of the iodo-substitution. Similarly, the proton at C6 would show correlations to C5 and C8, helping to assign the aromatic carbons definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. In a rigid system like the tetralin framework, NOESY can help confirm stereochemistry and conformation, although for this achiral molecule, its primary use would be to confirm assignments by showing spatial proximity between, for example, the benzylic protons at C4 and the aromatic proton at C5.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for confirming the elemental formula of 5-Iodo-1,2,3,4-tetrahydronaphthalene. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). The theoretical exact mass of C₁₀H₁₁I can be calculated and compared to the experimental value obtained from HRMS. This allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for 5-Iodo-1,2,3,4-tetrahydronaphthalene

| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₀H₁₁I | [M]⁺ | 257.99055 | Value to be determined experimentally |

Soft Ionization Techniques (ESI, APCI, FAB) for Molecular Ion Information

Soft ionization techniques are essential for obtaining information about the intact molecule with minimal fragmentation.

ESI (Electrospray Ionization): This is a very common technique, particularly when the analyte is introduced via liquid chromatography. For a relatively nonpolar molecule like 5-Iodo-1,2,3,4-tetrahydronaphthalene, ESI in positive mode would likely generate the protonated molecule, [M+H]⁺.

APCI (Atmospheric Pressure Chemical Ionization): APCI is well-suited for analyzing less polar, thermally stable compounds. It often produces a strong signal for the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) with minimal fragmentation, making it an excellent choice for confirming the molecular weight.

FAB (Fast Atom Bombardment): Though less common now, FAB is another soft ionization technique that can provide clear molecular ion information.

The mass spectrum would be expected to show a prominent peak at m/z 258, corresponding to the [M+H]⁺ ion. A characteristic feature would be the isotopic pattern of iodine, which is monoisotopic (¹²⁷I), resulting in a clean molecular ion peak without the complex patterns seen with elements like chlorine or bromine.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. If 5-Iodo-1,2,3,4-tetrahydronaphthalene can be crystallized, a single-crystal X-ray diffraction experiment would confirm the connectivity and provide precise bond lengths and angles.

For this molecule, crystallography would definitively confirm the position of the iodine atom on the aromatic ring at C5. It would also reveal the conformation of the saturated six-membered ring. In related tetralin structures, this ring typically adopts a half-chair conformation to minimize steric strain nih.gov. The analysis would provide detailed geometric parameters, such as the C-I bond length and the torsion angles within the aliphatic ring, offering an unambiguous and complete picture of the molecule's solid-state structure. While no specific crystal structure for the 5-iodo isomer is readily available, analysis of similar substituted tetralin derivatives confirms the power of this technique for establishing molecular geometry nih.govresearchgate.net.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing its vibrational modes. thermofisher.com For 5-Iodo-1,2,3,4-tetrahydronaphthalene, these techniques provide a characteristic fingerprint based on the vibrations of its aromatic ring, aliphatic ring, and carbon-iodine bond.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations, providing information primarily on polar bonds. upi.edu The spectrum of 5-Iodo-1,2,3,4-tetrahydronaphthalene is expected to show distinct absorption bands corresponding to its structural features. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydronaphthalene ring are observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations produce a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, a region that can confirm the presence of the iodine substituent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. upi.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. For 5-Iodo-1,2,3,4-tetrahydronaphthalene, the symmetric "breathing" vibration of the aromatic ring often gives rise to a strong Raman signal. The C-I bond, being relatively non-polar, may also produce a more distinct signal in the Raman spectrum compared to FT-IR. upi.edu

The combined use of FT-IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational framework, confirming the presence of the tetralin core and the iodo-substituent. thermofisher.com

Table 1: Characteristic Vibrational Frequencies for 5-Iodo-1,2,3,4-tetrahydronaphthalene

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Medium to Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Strong |

| Aliphatic CH₂ Bend | ~1465 | Medium | Weak |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong | Weak |

| C-I Stretch | 600 - 500 | Medium to Strong | Strong |

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

Chiroptical methods are powerful techniques for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. Circular Dichroism (CD) spectroscopy is a primary chiroptical method used to determine the absolute configuration and enantiomeric purity of a sample. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. nih.gov The intensity of the CD signal, measured as the differential extinction coefficient (Δε), is directly proportional to the enantiomeric excess of the sample. nih.gov By plotting this intensity against known concentrations of enantiomerically pure samples, a linear calibration curve can be generated, allowing for the precise determination of enantiomeric purity in unknown samples. nih.gov

It is critical to note that 5-Iodo-1,2,3,4-tetrahydronaphthalene itself is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit any Circular Dichroism activity and its "enantiomeric purity" cannot be assessed. Chiroptical methods like CD would only become applicable for chiral derivatives of this compound, for instance, if a substituent were introduced on the aliphatic ring (at positions 1, 2, 3, or 4), creating a stereocenter.

Chromatographic Separation and Purity Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For 5-Iodo-1,2,3,4-tetrahydronaphthalene, various chromatographic methods are employed to assess its purity and isolate it from reaction mixtures or impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 5-Iodo-1,2,3,4-tetrahydronaphthalene. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. A nonpolar or moderately polar capillary column, such as one coated with a phenyl polysiloxane stationary phase, would be appropriate. Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. basicmedicalkey.comnih.gov For a relatively nonpolar compound like 5-Iodo-1,2,3,4-tetrahydronaphthalene, reversed-phase HPLC is the method of choice. This involves a nonpolar stationary phase (e.g., octadecylsilane or C18) and a polar mobile phase. researchgate.net

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. By adjusting the ratio of the organic solvent (a technique known as gradient elution), the retention time of the compound can be optimized for effective separation from any impurities. The presence of the aromatic ring allows for sensitive detection using a UV-Vis detector, typically set at a wavelength where the naphthalene (B1677914) chromophore absorbs strongly (e.g., around 220 nm or 270 nm).

Table 2: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV-Vis at 220 nm | |

| GC | Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium | |

| Temperature Program | 100°C hold for 2 min, ramp to 250°C at 10°C/min | |

| Detector | FID or MS |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing sample purity. sigmaaldrich.comkhanacademy.org For 5-Iodo-1,2,3,4-tetrahydronaphthalene, a TLC plate coated with silica gel (a polar adsorbent) is used as the stationary phase. umich.edu

The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a nonpolar mobile phase (eluent), such as a mixture of hexanes and ethyl acetate. The mobile phase ascends the plate via capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org As a relatively nonpolar compound, 5-Iodo-1,2,3,4-tetrahydronaphthalene will travel further up the plate than more polar impurities.

After development, the separated spots can be visualized. Due to its aromatic structure, the compound is UV-active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm). nih.gov Staining with iodine vapor is another common visualization method where the compound will appear as a brown spot. illinois.edu The purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. umich.edu

Computational and Theoretical Chemistry Studies Applied to 5 Iodo 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

A search for quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, applied to 5-Iodo-1,2,3,4-tetrahydronaphthalene to determine its electronic structure (e.g., molecular orbitals, electrostatic potential) and to predict its reactivity (e.g., frontier molecular orbital analysis) did not yield any specific studies. Consequently, no data tables of computed electronic properties for this specific molecule can be provided.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions

There is a lack of published research detailing molecular docking or molecular dynamics (MD) simulations specifically involving 5-Iodo-1,2,3,4-tetrahydronaphthalene as a ligand. While studies have been conducted on other substituted tetrahydronaphthalene derivatives to explore their interactions with protein targets, the 5-iodo variant is not explicitly mentioned in these investigations. nih.gov Therefore, no information on its binding modes, interaction energies, or dynamic behavior within a protein active site is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that include 5-Iodo-1,2,3,4-tetrahydronaphthalene as part of the training or test set have been identified in the surveyed literature. Such studies are essential for correlating the physicochemical properties of a series of compounds with their biological activities, but this has not been applied to or reported for this specific compound.

Consistent with the general lack of QSAR studies, no research employing Comparative Molecular Field Analysis (CoMFA) to analyze 5-Iodo-1,2,3,4-tetrahydronaphthalene has been found. CoMFA is a 3D-QSAR technique that would require a dataset of structurally related compounds with corresponding biological activity data, which does not appear to be available for this specific molecule.

Reaction Mechanism Investigations and Transition State Analysis

Computational investigations into the reaction mechanisms involving 5-Iodo-1,2,3,4-tetrahydronaphthalene, including the characterization of transition states and reaction energy profiles, are not present in the current body of scientific literature. Such studies would provide valuable insights into its reactivity and potential synthetic pathways.

In Silico Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts via GIAO)

No dedicated studies on the in silico prediction of spectroscopic data for 5-Iodo-1,2,3,4-tetrahydronaphthalene were found. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are powerful tools for predicting NMR chemical shifts, which can aid in structure elucidation. nih.govbenthamopen.com However, the application of these methods to generate predicted 1H or 13C NMR spectra for 5-Iodo-1,2,3,4-tetrahydronaphthalene has not been reported.

Conformational Analysis and Molecular Recognition Studies

Detailed computational conformational analyses to identify the low-energy conformers of 5-Iodo-1,2,3,4-tetrahydronaphthalene and to study its molecular recognition properties are absent from the literature. While the conformation of other tetrahydronaphthalene derivatives has been investigated, for instance, through X-ray crystallography, similar computational studies on the 5-iodo derivative are not available. nih.gov

Future Perspectives and Advanced Applications of 5 Iodo 1,2,3,4 Tetrahydronaphthalene Research

Advancements in Synthetic Methodologies and Scalability

The utility of 5-Iodo-1,2,3,4-tetrahydronaphthalene is fundamentally linked to its efficient and scalable synthesis. While the parent tetralin scaffold is readily produced by the catalytic hydrogenation of naphthalene (B1677914), the regioselective introduction of an iodine atom at the 5-position presents a more complex challenge. wikipedia.org

Future research is expected to focus on developing more efficient and selective synthetic routes. Current methodologies for creating functionalized tetralins often rely on multi-step sequences or catalytic processes that may not be optimal for this specific isomer. nih.gov For instance, direct electrophilic iodination of tetralin is complicated by the formation of multiple isomers.

Advanced synthetic strategies that are anticipated to be explored include:

Directed Ortho-Metalation: Utilizing directing groups to facilitate metalation at the position adjacent to the fused saturated ring, followed by quenching with an iodine source.

Transition-Metal Catalyzed C-H Activation: The direct, catalytic activation and iodination of the C5-H bond would represent a significant step forward in atom economy and efficiency.

Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and facilitate scalability for the key synthetic steps.

Novel Starting Materials: Developing pathways from readily available, pre-functionalized precursors, such as 5-aminotetralin (via Sandmeyer reaction) or 5-hydroxytetralin derivatives, could provide more reliable and higher-yielding routes.

A key goal will be the development of a robust, large-scale synthesis that can provide consistent, high-purity 5-Iodo-1,2,3,4-tetrahydronaphthalene to support its application in drug discovery and materials science research.

| Methodology | Potential Advantages | Anticipated Challenges |

|---|---|---|

| Direct Electrophilic Iodination | Fewest steps, atom economy. | Poor regioselectivity, formation of multiple isomers. |

| Synthesis from 5-Aminotetralin | High regioselectivity. | Requires multi-step synthesis of the precursor. |

| Directed C-H Activation | High atom economy, potential for high selectivity. | Requires development of specific catalysts and directing groups. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Requires specialized equipment and process optimization. |

Exploration of Novel Biological Targets and Therapeutic Areas

The tetralin scaffold is a well-established privileged structure in medicinal chemistry, forming the core of various biologically active compounds. researchgate.netmdpi.com Derivatives have been investigated for a range of activities, including anticancer and anticholinesterase properties. nih.govnih.govresearchgate.net For example, studies on thiazoline-tetralin hybrids have shown that compounds bearing halogen substituents (bromo, chloro, fluoro) on an attached phenyl ring exhibit significant anticancer effects, particularly against the A549 human lung carcinoma cell line. nih.govnih.gov

The future role of 5-Iodo-1,2,3,4-tetrahydronaphthalene in this context is twofold. First, the iodine atom itself can modulate the biological activity of a molecule. As a large, lipophilic halogen, it can form potent halogen bonds with biological receptors, potentially enhancing binding affinity and selectivity for specific targets. Second, and more significantly, it serves as a versatile synthetic handle to explore novel chemical space.

Future research will likely focus on using the 5-iodo-tetralin core to synthesize new classes of compounds targeting a variety of therapeutic areas:

Oncology: Building upon existing research showing the efficacy of halogenated tetralin derivatives, new analogues can be synthesized to target specific kinases, signaling pathways, or DNA synthesis in cancer cells. nih.govnih.gov

Neuroscience: The tetralin framework is present in ligands for serotonin (B10506) and histamine (B1213489) receptors. researchgate.net New derivatives could be developed as potential treatments for neuropsychiatric disorders like depression, anxiety, or schizophrenia.

Infectious Diseases: The core structure can be elaborated to create novel antibacterial or antiviral agents.

| Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|